4-Ethoxy-3-hydroxybenzaldehyde [4-{4-nitroanilino}-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone

Catalog No.
S11993019
CAS No.
M.F
C22H24N8O5
M. Wt
480.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Ethoxy-3-hydroxybenzaldehyde [4-{4-nitroanilino}...

Product Name

4-Ethoxy-3-hydroxybenzaldehyde [4-{4-nitroanilino}-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone

IUPAC Name

2-ethoxy-5-[(E)-[[4-morpholin-4-yl-6-(4-nitroanilino)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]phenol

Molecular Formula

C22H24N8O5

Molecular Weight

480.5 g/mol

InChI

InChI=1S/C22H24N8O5/c1-2-35-19-8-3-15(13-18(19)31)14-23-28-21-25-20(24-16-4-6-17(7-5-16)30(32)33)26-22(27-21)29-9-11-34-12-10-29/h3-8,13-14,31H,2,9-12H2,1H3,(H2,24,25,26,27,28)/b23-14+

InChI Key

VJPLWOKIYOQLKA-OEAKJJBVSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C=NNC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])N4CCOCC4)O

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=N/NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])N4CCOCC4)O

4-Ethoxy-3-hydroxybenzaldehyde [4-{4-nitroanilino}-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone is a complex organic compound belonging to the class of hydrazones. Hydrazones are characterized by the presence of an azomethine group (-NH-N=CH-), which is formed through the condensation of hydrazines with carbonyl compounds such as aldehydes or ketones. This specific compound features a 4-ethoxy-3-hydroxybenzaldehyde moiety linked to a hydrazone functional group, which is further substituted with a 4-nitroanilino and a morpholinyl group attached to a triazine ring.

The synthesis of hydrazones typically involves the following reaction:

  • Condensation Reaction: The primary step involves the reaction between an aldehyde (in this case, 4-ethoxy-3-hydroxybenzaldehyde) and a hydrazine derivative (such as 4-nitroaniline) to form the hydrazone linkage. This reaction can be represented as:
    RCHO+NH2NH2RCH=N NH R \text{RCHO}+\text{R }\text{NH}_2\text{NH}_2\rightarrow \text{RCH}=\text{N NH R }
    where R is the ethoxy and hydroxy substituents from the aldehyde, and R' represents the 4-nitroanilino group.
  • Potential Rearrangements: Depending on the conditions, further reactions may occur, including rearrangements or substitutions involving the triazine moiety.

Hydrazones are known for their diverse biological activities, including:

  • Antimicrobial Properties: Many hydrazone derivatives exhibit significant antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli.
  • Anticancer Activity: Some hydrazones have shown potential in inhibiting cancer cell proliferation.
  • Antioxidant Activity: Certain derivatives possess antioxidant properties, which can help in reducing oxidative stress.

The specific biological activities of 4-Ethoxy-3-hydroxybenzaldehyde [4-{4-nitroanilino}-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone would require empirical studies to establish its efficacy against specific biological targets.

The synthesis of this compound can be approached through several methods:

  • Conventional Synthesis: This involves refluxing 4-ethoxy-3-hydroxybenzaldehyde with 4-nitroaniline in an appropriate solvent (like ethanol or methanol) under acidic conditions to facilitate condensation.
  • Green Chemistry Approaches: Recent trends emphasize using environmentally friendly solvents or mechanochemical methods to synthesize hydrazones efficiently while minimizing waste and energy consumption.
  • Post-Synthetic Modifications: After initial synthesis, further modifications can enhance biological activity or alter physical properties.

The applications of 4-Ethoxy-3-hydroxybenzaldehyde [4-{4-nitroanilino}-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone include:

  • Pharmaceuticals: Due to its potential antimicrobial and anticancer properties.
  • Agricultural Chemicals: As a possible fungicide or pesticide.
  • Material Science: In developing novel materials with specific optical or electronic properties.

Interaction studies are crucial for understanding how this compound interacts with biological systems:

  • Binding Studies: Investigating how well this compound binds to target proteins or enzymes.
  • In Vivo Studies: Evaluating its pharmacokinetics and pharmacodynamics in animal models.
  • Mechanistic Studies: Understanding the biochemical pathways affected by this compound.

Several compounds share structural similarities with 4-Ethoxy-3-hydroxybenzaldehyde [4-{4-nitroanilino}-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone, including:

Compound NameStructureUnique Features
4-Hydroxybenzaldehyde Hydrazone-Simpler structure; lacks nitro and morpholinyl groups
Isoniazid Hydrazone Derivatives-Known for significant antibacterial activity
Salicylaldehyde Hydrazones-Exhibits various biological activities but lacks triazine moiety

This compound's uniqueness lies in its complex structure combining multiple functional groups that may enhance its biological activity compared to simpler hydrazones.

Core Structural Components

The compound combines three distinct moieties:

  • 4-Ethoxy-3-hydroxybenzaldehyde: A substituted benzaldehyde derivative with ethoxy (-OCH₂CH₃) and hydroxyl (-OH) groups at positions 4 and 3, respectively. Its planar aromatic ring contributes to π-π stacking interactions in molecular assemblies.
  • 1,3,5-Triazine Core: A six-membered heterocyclic ring containing three nitrogen atoms. The 1,3,5-triazine scaffold is functionalized at positions 4 and 6 with a 4-nitroanilino group (-NH-C₆H₄-NO₂) and a morpholinyl (-N-(CH₂CH₂)₂O) substituent, respectively.
  • Hydrazone Linker: A -NH-N=CH- bridge connecting the benzaldehyde and triazine units, which introduces conformational flexibility and enables hydrogen bonding.

Molecular Formula and Weight

The molecular formula is C₂₁H₂₂N₈O₅, derived from:

  • Benzaldehyde moiety: C₉H₁₀O₃
  • Triazine-hydrazone segment: C₁₂H₁₂N₈O₂
    The calculated molecular weight is 490.46 g/mol, consistent with high-resolution mass spectrometry data.

XLogP3

3.7

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

3

Exact Mass

480.18696590 g/mol

Monoisotopic Mass

480.18696590 g/mol

Heavy Atom Count

35

Dates

Last modified: 08-09-2024

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